3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)6-8-14-7-5-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,14-15H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWYHASJJYXQOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole in a 40-50% yield .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at serotonin receptors, modulating neurotransmission and affecting mood and behavior .
Comparison with Similar Compounds
Biological Activity
3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid is a compound characterized by its unique structural features, including an indole moiety and a propanoic acid backbone. This compound has garnered interest in pharmacology due to its potential biological activities, including modulation of various biological pathways and interactions with specific receptors.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : Approximately 206.25 g/mol
- Structural Features : The compound includes an indole ring, which is known for its presence in numerous natural products and pharmaceuticals, contributing to its biological activity and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter regulation and cellular signaling .
- Antimicrobial Properties : Preliminary studies suggest the compound may exhibit antimicrobial activity, although specific targets and mechanisms remain to be fully elucidated .
- Anticancer Potential : Similar compounds have shown anticancer properties, indicating that this compound may also possess such effects. Further research is necessary to confirm this potential .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, which could modulate physiological responses.
- Inhibition of Pathogenic Growth : By targeting microbial enzymes or receptors, the compound may inhibit the growth of specific pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups that may enhance its biological activity compared to structurally similar compounds. Below is a comparison table:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(1H-Indol-3-yl)propanoic acid | Indole linked to propanoic acid | Basic structure without amino functionality |
| 2-(Carbamoylamino)-3-(1H-indol-3-yl)propanoic acid | Indole linked via carbamoyl group | Contains additional amino functionality |
| Indoleacetic Acid | Indole linked to acetic acid | Plant hormone involved in growth regulation |
Future Directions
Ongoing research into the biological activity of this compound is necessary to fully understand its therapeutic potential. Areas for future study include:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating specific pathways influenced by the compound.
- Derivatives Development : Synthesizing analogs to enhance desired biological activities while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically begins with indole derivatives (e.g., 1H-indole-3-carbaldehyde) and ethylenediamine analogs. Key steps include alkylation, nucleophilic substitution, and acid hydrolysis. Reagents like sodium hydride are used for deprotonation, while inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) prevent side reactions. Post-reaction purification involves column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization .
- Critical Parameters : Impurity profiles vary with coupling reagent choice (e.g., DCC vs. EDC) and solvent polarity. Yield optimization requires monitoring pH during hydrolysis (pH 4–6) to avoid esterification reversibility .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the ethylamino side chain (δ 2.8–3.2 ppm for CH₂-NH) and indole proton environments (δ 7.1–7.6 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 263.13) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines :
- Use chemical-resistant gloves (nitrile) and lab coats to prevent dermal exposure.
- Employ fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Store at 2–8°C under anhydrous conditions to prevent degradation .
Advanced Research Questions
Q. How can reaction mechanisms for side-chain functionalization be elucidated to minimize byproduct formation?
- Methodology :
- Kinetic Studies : Monitor intermediates via in-situ IR spectroscopy (e.g., amide bond formation at 1650 cm⁻¹).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict steric hindrance at the indole C3 position, guiding regioselective modifications .
- Isotopic Labeling : Deuterated ethylenediamine tracks NH-group participation in coupling reactions .
Q. How to resolve discrepancies in reported biological activity data across in vitro studies?
- Approach :
- Orthogonal Assays : Compare receptor-binding data (e.g., SPR vs. ITC) to validate affinity measurements.
- Solubility Correction : Adjust DMSO concentrations (<0.1% v/v) to avoid false negatives in cell-based assays .
- Batch Analysis : Use LC-MS to confirm compound integrity across studies, as oxidation of the indole ring can reduce potency .
Q. What strategies mitigate challenges in crystallographic analysis of this compound’s derivatives?
- Crystallography :
- Solvent Disorder Management : Apply PLATON’s SQUEEZE algorithm to exclude unresolved solvent electron density (e.g., methanol/water mixtures) .
- Cocrystallization : Use carboxylic acid coformers (e.g., succinic acid) to improve crystal lattice stability .
Q. How do solvent polarity and pH influence the compound’s stability in long-term storage?
- Stability Studies :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks; monitor decomposition via TLC (silica gel, ethyl acetate/hexane).
- pH Profiling : Stability decreases below pH 3 (protonation of the amino group) and above pH 8 (hydrolysis of the propanoic acid moiety) .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Method (Reference) |
|---|---|---|
| Molecular Weight | 263.13 g/mol | HR-ESI-MS |
| LogP (Octanol-Water) | 1.2 ± 0.3 | Shake-flask HPLC |
| Aqueous Solubility (25°C) | 2.1 mg/mL (pH 7.4) | Nephelometry |
Table 2 : Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| N-Ethyl indole dimer | Oxidative coupling at C2 position | Use radical scavengers (BHT) |
| Hydrolyzed ester analog | Incomplete acid catalysis | Optimize HCl concentration |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
